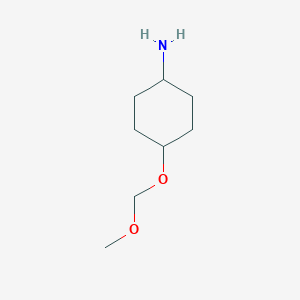

trans-4-Methoxymethoxy-cyclohexylamine

説明

特性

分子式 |

C8H17NO2 |

|---|---|

分子量 |

159.23 g/mol |

IUPAC名 |

4-(methoxymethoxy)cyclohexan-1-amine |

InChI |

InChI=1S/C8H17NO2/c1-10-6-11-8-4-2-7(9)3-5-8/h7-8H,2-6,9H2,1H3 |

InChIキー |

RDPSTIUELQZJRI-UHFFFAOYSA-N |

正規SMILES |

COCOC1CCC(CC1)N |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Cyclohexylamine Derivatives

Structural and Functional Group Variations

The following compounds share a cyclohexylamine backbone but differ in substituents, stereochemistry, and functional groups:

Key Comparative Analyses

Basicity and Reactivity

- trans-4-Methoxycyclohexanamine (pKa ≈ 10.38) is less basic than aliphatic amines (pKa ~10–11) due to the electron-donating methoxy group stabilizing the protonated form .

- trans-4-Methylcyclohexylamine HCl lacks direct pKa data, but its hydrochloride form enhances water solubility and shelf life compared to free amines .

- trans-4-(Aminomethyl)cyclohexan-1-amine contains two primary amines, increasing its reactivity in crosslinking reactions .

Thermal and Physical Properties

- The methoxy group in trans-4-Methoxycyclohexanamine contributes to a higher boiling point (174.5°C) compared to 4-(2-Aminoethyl)cyclohexylamine (129°C), likely due to stronger intermolecular interactions .

- 4,4'-Methylenebis(cyclohexylamine) has a significantly higher molar mass (210.4 g/mol) and is used in high-temperature epoxy systems .

Steric and Electronic Effects

準備方法

Reaction Principle

The Schmidt reaction involves the conversion of trans-4-methylcyclohexane formic acid into trans-4-methylcyclohexylamine via an acyl azide intermediate. The process proceeds through:

- Formation of acyl azide by reaction of the formic acid derivative with sodium azide in the presence of a protonic acid catalyst.

- Rearrangement of the acyl azide to an isocyanate intermediate with nitrogen gas release.

- Hydrolysis of the isocyanate to the primary amine.

This "one-pot" reaction avoids the use of highly toxic hydrazoic acid and expensive heavy metal catalysts, reducing environmental impact and cost.

Reaction Conditions and Optimization

- Starting Material: trans-4-methylcyclohexane formic acid

- Reagents: Sodium azide (1.0–1.5 equivalents), protonic acid catalyst (e.g., sulfuric acid, polyphosphoric acid, trifluoroacetic acid) in 1–5 equivalents

- Solvents: Non-protonic solvents such as trichloromethane (chloroform), ethyl acetate, methylene dichloride, or ethylene dichloride

- Temperature Profile: Initial reaction at 0–50 °C for 1–2 hours, then raised to 10–65 °C for 4–20 hours (typically 12 hours)

- pH Adjustment: After reaction completion, solution is basified to pH > 9 for extraction and purification

Yield and Purity

- Yield: 85% or higher total recovery of trans-4-methylcyclohexylamine

- Optical Purity: Greater than 99.5% enantiomeric excess

- Product Purity: Gas chromatography (GC) purity > 99.6%

Advantages

- Avoids toxic hydrazoic acid by using sodium azide directly

- No need for high-pressure or high-temperature equipment

- Simplified "one-pot" operation reduces cost and waste

- High yield and optical purity suitable for industrial production

Representative Experimental Data Summary

| Embodiment | Solvent | Protonic Acid Catalyst | Temp. Profile (°C) | Reaction Time (h) | Yield (%) | GC Purity (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|---|---|

| 1 | Trichloromethane | Sulfuric acid | 30 → 40 | 12 | 85.2 | 99.8 | 99.7 |

| 2 | Trichloromethane | Polyphosphoric acid | 20 → 45 | 12 | 85.3 | 99.6 | 99.7 |

| 3 | Ethyl acetate | Trichloroacetic acid | 30 → 50 | 12 | 85.4 | 99.7 | 99.7 |

| 4 | Methylene dichloride | Trichloroacetic acid | 20 → 40 | 16 | 85.1 | 99.7 | 99.1 |

| 5 | Ethylene dichloride | Trifluoroacetic acid | 50 → 65 | 12 | 85.2 | 99.8 | 99.4 |

Alternative Preparation Methods Relevant to trans-4-Methoxymethoxy-cyclohexylamine

While the Schmidt rearrangement is predominant, other methods provide routes to cyclohexylamine derivatives:

Catalytic Hydrogenation of Aromatic Precursors

- Hydrogenation of 4-methylphenyl derivatives using rhodium carbon catalysts yields cis-4-methylcyclohexylboronic acids/esters.

- Subsequent amination steps produce cyclohexylamines.

- Yields of 85% with high purity (GC 98.7–99.6%) have been reported.

- This method requires careful control of stereochemistry and catalyst handling.

Reduction of Oxime Derivatives

- Metallic lithium reduction of 4-methylcyclohexane oxime yields trans-4-methylcyclohexylamine.

- Yields around 60% have been reported but involve large amounts of organic solvents and more complex operations.

- Less favored for industrial scale due to cost and environmental concerns.

Adaptation for trans-4-Methoxymethoxy-cyclohexylamine

The presence of a methoxymethoxy protecting group on the cyclohexylamine nitrogen or ring hydroxyls suggests that the synthetic route would involve:

- Protection of hydroxy groups as methoxymethoxy ethers prior to amination.

- Application of the Schmidt rearrangement or catalytic hydrogenation on appropriately protected intermediates.

- Final deprotection steps if free amine or hydroxyl groups are desired.

Given the high selectivity and mild conditions of the Schmidt rearrangement, it is a promising method for preparing trans-4-Methoxymethoxy-cyclohexylamine analogs, provided that the methoxymethoxy group is stable under the reaction conditions.

Summary and Recommendations

| Preparation Aspect | Schmidt Rearrangement Route | Catalytic Hydrogenation Route | Oxime Reduction Route |

|---|---|---|---|

| Starting Materials | trans-4-methylcyclohexane formic acid, sodium azide | 4-methylphenylboronic acid/ester, rhodium catalyst | 4-methylcyclohexane oxime, metallic lithium |

| Reaction Conditions | Mild temperature (0–65 °C), one-pot, protonic acid catalyst | Hydrogenation under H2, rhodium catalyst | Strong reducing agent, organic solvents |

| Yield | ~85% | ~85% | ~60% |

| Purity (GC, ee) | >99.6%, >99.5% ee | ~99%, high purity | Moderate purity, more impurities |

| Industrial Suitability | High, low cost, low waste, scalable | Moderate, catalyst cost and handling | Low, complex, costly, environmental concerns |

| Applicability to Protected Analogs | High, if protecting groups stable | Possible, but requires compatible catalyst and conditions | Less practical |

The Schmidt rearrangement method is the most practical and efficient approach for preparing trans-4-Methoxymethoxy-cyclohexylamine, especially when adapted to substrates bearing methoxymethoxy groups, due to its operational simplicity, high yield, and environmental advantages.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural identity and purity of trans-4-Methoxymethoxy-cyclohexylamine?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the methoxymethoxy group's presence and stereochemistry. Proton signals for the cyclohexylamine backbone and methoxy groups should align with predicted splitting patterns.

- Chromatography : High-Performance Liquid Chromatography (HPLC) with chiral columns or Gas Chromatography-Mass Spectrometry (GC-MS) can assess purity and distinguish trans from cis isomers. Retention times should match authenticated standards.

- Spectral Databases : Compare spectral data with structurally similar amines (e.g., trans-4-methylcyclohexylamine) to validate assignments .

Q. What are the critical safety considerations when handling trans-4-Methoxymethoxy-cyclohexylamine in a research laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear impervious gloves, safety goggles, and lab coats. Use respiratory protection (e.g., N95 masks) in poorly ventilated areas .

- Ventilation : Work in a fume hood to prevent inhalation of vapors or aerosols.

- Emergency Protocols : For skin contact, rinse immediately with water and remove contaminated clothing. For eye exposure, flush with water for 15 minutes and seek medical attention .

- Storage : Keep in a cool, ventilated area away from ignition sources. Use flame-resistant containers for bulk quantities .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to maximize the yield of the trans isomer in the synthesis of 4-Methoxymethoxy-cyclohexylamine?

- Methodological Answer :

- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at low temperatures (<0°C) may favor kinetic control, stabilizing the trans isomer.

- Catalysts : Use stereoselective catalysts (e.g., chiral Lewis acids) to direct trans-configuration formation.

- Monitoring : Track reaction progress via Thin-Layer Chromatography (TLC) or HPLC. Adjust reaction time to avoid equilibration toward thermodynamically stable cis isomers .

Q. What strategies are effective in resolving data contradictions regarding the solubility profile of trans-4-Methoxymethoxy-cyclohexylamine in different solvents?

- Methodological Answer :

- Systematic Testing : Conduct solubility assays in solvents of varying polarity (e.g., hexane, ethanol, DMSO) under controlled temperatures (e.g., 25°C, 40°C). Use gravimetric analysis for quantification.

- Isomer Purity : Verify the absence of cis isomers via HPLC, as contamination can alter solubility measurements.

- Computational Modeling : Predict solubility using Hansen solubility parameters or COSMO-RS simulations to cross-validate experimental data .

Q. How should researchers design experiments to evaluate the stability of trans-4-Methoxymethoxy-cyclohexylamine under various pH and temperature conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Expose the compound to pH extremes (1–13) and elevated temperatures (40–60°C). Monitor degradation via LC-MS to identify breakdown products (e.g., demethoxylated derivatives).

- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life at standard storage conditions (e.g., 4°C).

- Light Sensitivity : Conduct photostability tests under UV/visible light to assess decomposition pathways .

Key Considerations for Experimental Design

- Isomer Separation : For mixtures of cis and trans isomers, leverage preparative HPLC with chiral stationary phases or fractional crystallization in ethanol/water systems .

- Data Reproducibility : Document solvent batches, reagent purity, and instrument calibration to mitigate variability in physicochemical property reports .

- Hazard Mitigation : Align waste disposal with local regulations for flammable amines, using neutralization protocols for acidic or basic residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。